6-Bromo-2-chloroquinolin-3-ol
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Overview
Description
6-Bromo-2-chloroquinolin-3-ol is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 6th and 2nd positions, respectively, and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloroquinolin-3-ol typically involves the bromination and chlorination of quinoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods may also employ green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to remove halogens or modify the quinoline ring.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
6-Bromo-2-chloroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoquinolin-3-ol
- 2-Chloroquinolin-3-ol
- 6-Chloro-2-bromoquinolin-3-ol
Uniqueness
6-Bromo-2-chloroquinolin-3-ol is unique due to the specific positioning of bromine and chlorine atoms, which imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H5BrClNO |
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Molecular Weight |
258.50 g/mol |
IUPAC Name |
6-bromo-2-chloroquinolin-3-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H |
InChI Key |
XHJZWTIYBSIEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)O)Cl |
Origin of Product |
United States |
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